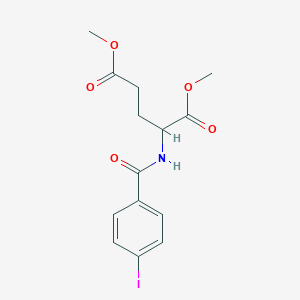

dimethyl N-(4-iodobenzoyl)glutamate

Description

Context of N-Acylated Glutamate (B1630785) Derivatives in Synthetic Chemistry

N-acylated glutamate derivatives belong to a broad class of compounds known as N-acyl amino acids (NAAAs). The synthesis of these compounds is well-established, with the Schotten-Baumann reaction being a common method, which involves reacting an amino acid with an acyl halide under basic conditions. google.com Other methods include direct dehydration condensation of fatty acids and amidation of fatty acid methyl esters. researchgate.net

The acylation of the nitrogen atom in glutamic acid serves several purposes in synthetic chemistry. It can protect the amino group during a reaction sequence and introduce specific functionalities into the molecule. rsc.org The properties of the resulting N-acyl glutamate depend heavily on the nature of the acyl group. For instance, attaching long aliphatic chains can produce N-acyl amino acid surfactants with applications as detergents and wetting agents. google.comresearchgate.net

Furthermore, N-acylated glutamate derivatives are investigated as monomers for bio-based polymers. For example, N-palmitoylglutamic acid dimethyl ester has been successfully incorporated into alkyd resins, demonstrating that modifying the amino group can prevent the unwanted cyclization to pyroglutamic acid that can occur under polymerization conditions. rsc.org The stability and synthetic versatility of N-acylated glutamates make them important intermediates in both industrial and laboratory settings. researchgate.net

Overview of Halogenated Organic Compounds in Advanced Chemical Synthesis

Halogenated organic compounds are fundamental to modern organic synthesis. The introduction of a halogen atom (F, Cl, Br, I) into an organic molecule—a process known as halogenation—dramatically alters its physical and chemical properties. numberanalytics.comnumberanalytics.com Halogens are electron-withdrawing and can change a compound's reactivity, stability, and biological activity. allen.in This makes organohalides indispensable as intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comrsc.org

The carbon-halogen bond serves as a versatile functional handle for subsequent chemical transformations. Organohalides can act as precursors for cationic, anionic, or radical species and are readily converted to organometallic reagents. acs.org The specific halogen influences the reactivity; for instance, the carbon-iodine bond, as found in dimethyl N-(4-iodobenzoyl)glutamate, is typically the most reactive among the halogens (excluding astatine), making it particularly useful for cross-coupling reactions like the Sonogashira, Heck, or Suzuki reactions. These reactions are cornerstones of modern synthesis for forming carbon-carbon bonds. The strategic placement of a halogen atom is a key step in the retrosynthetic analysis of complex target molecules. rsc.orgacs.org

Structural Placement within Amino Acid and Peptidomimetic Chemistry

This compound is structurally derived from L-glutamic acid, a naturally occurring amino acid. The modification of native amino acids is a central strategy in the field of peptidomimetic chemistry. rsc.org Peptidomimetics are compounds designed to mimic or block the biological function of peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or increased receptor selectivity. rsc.orgresearchgate.net

Creating peptidomimetics often involves altering the standard amino acid structure. rsc.org This can be achieved through various modifications, such as changing the amino functionality, replacing the alpha-carbon, or extending the backbone. rsc.org The N-acylation of glutamic acid to form this compound is an example of modifying the amino functionality. This places the compound within the broader class of "pseudopeptides" or modified amino acid building blocks. researchgate.net Such modifications can introduce new conformational constraints or interaction sites, which are critical for designing molecules with specific therapeutic or functional properties. rsc.orgscispace.com Therefore, compounds like this compound are not just synthetic intermediates but also represent a fundamental approach in medicinal chemistry and material science for developing novel, high-value molecules. acs.org

An in-depth examination of the synthetic pathways leading to this compound, a significant chemical intermediate, reveals a variety of established and innovative chemical techniques. This article focuses exclusively on the methodologies for its synthesis and that of related analogs, structured around the core principles of N-acylation, introduction of the key aromatic moiety, and esterification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIAUTJTUAVNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Dimethyl N 4 Iodobenzoyl Glutamate

Reactions Involving the Iodinated Aromatic Ring

The presence of an iodine atom on the benzoyl group opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions. The aryl iodide functionality is a key feature for such modifications.

The iodinated aromatic ring of dimethyl N-(4-iodobenzoyl)glutamate is a prime substrate for various transition metal-catalyzed cross-coupling reactions. eie.gr These reactions are fundamental in organic synthesis for creating complex molecular architectures. Among these, the Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwalisongo.ac.id

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwalisongo.ac.id The general applicability of the Sonogashira reaction suggests that this compound can be coupled with a wide array of terminal alkynes to generate a library of novel compounds with potential applications in medicinal chemistry and materials science. The reaction conditions are generally mild, which helps in preserving the integrity of the chiral glutamate (B1630785) moiety. walisongo.ac.id

Besides the Sonogashira coupling, other palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are also highly relevant. eie.grrsc.org These reactions would allow for the introduction of aryl, vinyl, and alkyl groups, respectively, at the 4-position of the benzoyl ring.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temperature |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50-100 °C |

This table presents typical conditions for the Sonogashira coupling of aryl iodides and is illustrative of the conditions that could be applied to this compound. Source: walisongo.ac.idthalesnano.com

The iodine atom in this compound can be oxidized to a higher valence state, creating hypervalent iodine reagents. These reagents are known for their low toxicity and high reactivity, serving as powerful oxidizing agents in a variety of organic transformations. cardiff.ac.ukmdpi.com For instance, oxidation of the iodoarene could lead to the formation of iodonium (B1229267) salts or iodosylbenzene derivatives, which can then be used in a range of synthetic applications. acs.orgprinceton.edu

While the direct application of this compound in this context is not extensively documented, the chemistry of N-(2-iodobenzoyl) amino acids has been explored for the synthesis of macrocyclic products through the formation of benziodazole intermediates. acs.org This suggests that the 4-iodo isomer could potentially be used to generate novel hypervalent iodine-based catalysts or reagents. The use of amino acids as chiral ligands for hypervalent iodine reagents has also been reported, indicating the potential for developing chiral catalysts from this molecule. cardiff.ac.uk

Transformations of the Glutamate Diester Moiety

The glutamate portion of the molecule offers two ester functionalities that can be selectively manipulated to introduce further complexity.

The two methyl ester groups in the glutamate moiety can be selectively hydrolyzed to the corresponding carboxylic acids. The selective hydrolysis of one ester group over the other can be challenging but is achievable under carefully controlled conditions. For instance, enzymatic hydrolysis using lipases or esterases can often provide high selectivity for the α-ester group. google.com

Chemical methods for selective hydrolysis have also been developed. The use of a stoichiometric amount of base, such as lithium hydroxide (B78521) or sodium hydroxide, at low temperatures can favor the hydrolysis of the less sterically hindered ester. nih.gov The selective deprotection of one ester group allows for the subsequent derivatization of the resulting carboxylic acid, while the other ester remains protected.

Table 2: Methods for Selective Ester Hydrolysis

| Reagent/Catalyst | Conditions | Selectivity |

|---|---|---|

| Pig Liver Esterase (PLE) | pH 7-8, Room Temperature | α-ester selective |

| LiOH | THF/H₂O, 0 °C to Room Temperature | Can be tuned by stoichiometry |

This table illustrates common methods for the selective hydrolysis of amino acid esters. Source: google.comnih.gov

Once a carboxylic acid group is unmasked via selective hydrolysis, it can be converted into a wide range of other functional groups. Standard peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can be used to form amide bonds with various amines or amino acids, leading to the synthesis of peptides or peptidomimetics. nih.gov

The carboxyl group can also be reduced to an alcohol, converted to an acyl halide for further reactions, or undergo Curtius or Schmidt rearrangements to form amines. The derivatization can also be achieved by reacting the carboxylic acid with agents like 2,4'-dibromoacetophenone (B128361) to form esters that are easily detectable by UV/Vis spectroscopy. mdpi.comresearchgate.net These derivatization strategies significantly expand the molecular diversity that can be generated from this compound. alexandraatleephillips.comacs.org

Chemical Modifications and Stability of the Amide Linkage

The amide bond linking the 4-iodobenzoyl group and the glutamate moiety is generally stable. However, its stability can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org Studies on N-acyl amino acids have shown that the amide bond can be susceptible to hydrolysis under certain acidic or basic conditions. acs.orgcdnsciencepub.com

The rate of hydrolysis is often dependent on the substituents on the benzoyl group. acs.org Electron-donating groups on the aromatic ring can sometimes facilitate the cleavage of a nearby amide bond under acidic conditions, though the 4-iodo substituent is electron-withdrawing, which would likely enhance the stability of the amide linkage against acid-catalyzed hydrolysis. Conversely, extreme basic conditions could lead to amide bond cleavage. acs.org

Modification of the amide bond itself is less common but could potentially be achieved through N-alkylation or other transformations, although this would likely require harsh conditions that might compromise other functional groups in the molecule. The stability of the amide bond is crucial for the applications of this compound, particularly in biological systems where enzymatic cleavage might occur. psu.edu

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for Dimethyl N-(4-iodobenzoyl)glutamate are not widely published, the expected chemical shifts can be predicted based on the well-understood effects of its constituent functional groups: a 4-iodobenzoyl group, an amide linkage, and a dimethyl glutamate (B1630785) moiety.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons of the 4-iodobenzoyl ring will appear as two doublets in the downfield region. The amide proton (N-H) will likely present as a doublet, coupling with the adjacent alpha-proton of the glutamate backbone. The glutamate protons will include the alpha-methine, the beta- and gamma-methylenes, and the two non-equivalent methyl ester groups, each with characteristic chemical shifts and splitting patterns.

¹³C-NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. Key signals would include those for the two ester carbonyls, the amide carbonyl, the carbons of the aromatic ring (with the iodine-substituted carbon being significantly shifted), the alpha, beta, and gamma carbons of the glutamate chain, and the two methyl ester carbons. nih.govnih.gov

Predicted ¹H-NMR and ¹³C-NMR Data for this compound Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

¹H-NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to C=O) | ~ 7.65 | Doublet (d) |

| Aromatic (2H, ortho to I) | ~ 7.85 | Doublet (d) |

| Amide (NH) | ~ 6.8 - 7.2 | Doublet (d) |

| Glutamate α-CH | ~ 4.7 - 4.9 | Multiplet (m) |

| Glutamate γ-CH₂ | ~ 2.4 - 2.6 | Triplet (t) |

| Glutamate β-CH₂ | ~ 2.2 - 2.4 | Multiplet (m) |

| α-Methyl Ester (-OCH₃) | ~ 3.75 | Singlet (s) |

¹³C-NMR (in CDCl₃)

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (α-COOCH₃) | ~ 173 |

| Ester Carbonyl (γ-COOCH₃) | ~ 172 |

| Amide Carbonyl (C=O) | ~ 166 |

| Aromatic (C-I) | ~ 98 - 100 |

| Aromatic (CH, ortho to I) | ~ 138 |

| Aromatic (CH, ortho to C=O) | ~ 129 |

| Aromatic (C-C=O) | ~ 135 |

| Glutamate α-CH | ~ 53 |

| Glutamate β-CH₂ | ~ 28 |

| Glutamate γ-CH₂ | ~ 30 |

| α-Methyl Ester (-OCH₃) | ~ 52.5 |

| γ-Methyl Ester (-OCH₃) | ~ 51.5 |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for its amide and ester functionalities. Data from the closely related compound, dimethyl N-(2-fluoro-4-iodobenzoyl)-L-glutamate, shows strong absorptions for amide and ester groups, which provides a reliable reference. google.com

Key expected vibrational modes include the N-H stretch of the secondary amide, the C=O stretching of the amide (Amide I band) and the two ester groups, and the N-H bend coupled with C-N stretching (Amide II band).

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | ~ 3300 - 3350 |

| C=O Stretch | Ester | ~ 1735 - 1755 |

| C=O Stretch (Amide I) | Amide | ~ 1640 - 1660 |

| N-H Bend (Amide II) | Amide | ~ 1530 - 1550 |

| C-O Stretch | Ester | ~ 1150 - 1250 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (C₁₄H₁₆INO₅), the molecular ion peak ([M]⁺•) would be expected at an m/z of approximately 405.19. The presence of iodine is readily confirmed by its characteristic isotopic signature. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula with high accuracy.

The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI-MS/MS) experiment would likely involve the cleavage of the ester and amide bonds.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 405 | [C₁₄H₁₆INO₅]⁺• | Molecular Ion (M⁺•) |

| 374 | [C₁₃H₁₃INO₄]⁺ | Loss of a methoxy (B1213986) radical (•OCH₃) |

| 346 | [C₁₂H₁₁INO₃]⁺ | Loss of a carbomethoxy group (•COOCH₃) |

| 231 | [C₇H₄IO]⁺ | 4-Iodobenzoyl cation |

| 174 | [C₇H₁₂NO₃]⁺ | Glutamate dimethyl ester fragment after amide cleavage |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

The presence of a heavy atom like iodine is particularly advantageous in X-ray crystallography for solving the "phase problem." When X-rays scatter off electrons, the phase of the scattered waves is typically lost. However, heavy atoms like iodine can absorb X-rays and re-emit them with a phase shift, a phenomenon known as anomalous dispersion. google.comuva.nl By collecting diffraction data at a wavelength near the absorption edge of iodine, one can measure differences in the intensities of Friedel pairs (reflections that are inverses of each other). iodochem.comresearchgate.net This effect, known as single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD), provides the phase information necessary to construct an electron density map and solve the crystal structure without needing a model of a similar molecule. ontosight.ai

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized compounds like this compound.

A reversed-phase HPLC (RP-HPLC) method would be highly suitable for this compound. In this setup, the molecule would be separated on a nonpolar stationary phase (like C18) using a polar mobile phase. A specific method has been described for the parent compound, N-(4-Iodobenzoyl)-L-glutamic acid, which can be readily adapted. sielc.com The strong UV absorbance of the 4-iodobenzoyl chromophore allows for sensitive detection using a UV detector.

Typical HPLC Conditions for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Application | Purity assessment and quantification |

Applications in Chemical Design and Mechanistic Studies

Rational Design Principles for Amide-Linked Amino Acid Analogs

The design of amide-linked amino acid analogs is a cornerstone of medicinal chemistry and chemical biology, allowing for the creation of molecules that can mimic or modulate biological processes. The structure of dimethyl N-(4-iodobenzoyl)glutamate embodies key principles of rational design, particularly through the strategic incorporation of a halogenated moiety and the potential for diverse structural modifications.

The introduction of halogen atoms, such as iodine, into molecular scaffolds is a well-established strategy in drug design. The iodine atom in this compound is not merely a bulky substituent; it introduces a unique electronic feature known as a "σ-hole." This region of positive electrostatic potential on the halogen atom can participate in non-covalent interactions called halogen bonds, which are increasingly recognized for their importance in molecular recognition and binding affinity. The strength and directionality of these halogen bonds can be fine-tuned by altering the electronic environment of the aromatic ring, providing a powerful tool for optimizing interactions with biological targets.

The strategic placement of the iodo-substituent on the benzoyl group allows for the exploration of these interactions in a defined spatial orientation relative to the glutamate (B1630785) backbone. This is crucial for designing molecules that can selectively interact with specific pockets or residues in a protein.

The this compound scaffold offers multiple points for structural modification to tailor its chemical interactions. The glutamate portion provides both a chiral center, which can be critical for stereospecific interactions, and two ester functionalities that can be hydrolyzed or further derivatized. The amide linkage itself can influence the conformational preferences of the molecule. Furthermore, the aromatic ring can be substituted with other functional groups to modulate its electronic properties, steric profile, and potential for hydrogen bonding or other non-covalent interactions. These modifications allow for the systematic optimization of binding affinity, selectivity, and pharmacokinetic properties of resulting molecules.

| Modification Site | Potential Modifications | Intended Effect on Chemical Interactions |

| Glutamate Backbone | Alteration of stereochemistry (D-glutamate), modification of ester groups (e.g., hydrolysis to carboxylic acids, conversion to amides) | Influence stereospecific binding, introduce new hydrogen bonding capabilities, alter solubility and polarity. |

| Amide Linkage | N-alkylation, replacement with bioisosteres (e.g., triazoles) | Modulate conformational flexibility and stability, alter hydrogen bonding patterns. |

| Benzoyl Ring | Introduction of other substituents (e.g., electron-donating or -withdrawing groups) | Tune the properties of the halogen bond, introduce additional interaction points, modify lipophilicity. |

Compound as a Synthetic Intermediate for Functionalized Chemical Entities

Beyond its role in rational design, this compound is a valuable synthetic intermediate, serving as a starting point for the construction of more complex and functionally diverse molecules.

N-acylglutamic acid derivatives are known precursors for the synthesis of various heterocyclic systems. While direct studies on the cyclization of this compound to pyrrolopyrimidines are not extensively documented in readily available literature, the general reactivity of N-acylglutamates suggests its potential in this area. The glutamate backbone can, under appropriate conditions, undergo intramolecular cyclization reactions to form five-membered lactam rings (pyroglutamates). These pyroglutamate (B8496135) derivatives can then serve as versatile intermediates for the construction of fused heterocyclic systems like pyrrolopyrimidines, which are scaffolds of interest in medicinal chemistry due to their presence in numerous biologically active compounds. For instance, the Sonogashira coupling of 5-iodopyrrolo[2,3-d]pyrimidines with N-(4-ethynylbenzoyl)-L-glutamate derivatives has been utilized in the synthesis of potent enzyme inhibitors. researchgate.net This highlights the utility of the N-benzoyl-L-glutamate moiety as a key component in building complex heterocyclic structures.

The unique structure of this compound makes it an attractive building block for the creation of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The N-(4-iodobenzoyl) group can act as a mimic of an aromatic amino acid side chain, while the glutamate backbone provides a peptide-like linkage.

Elucidation of Molecular Recognition via Chemical Interaction Studies

Chemical Binding Motifs in Enzyme Active Sites (e.g., Glutamate Carboxypeptidase II)

This compound is designed to interact with the active sites of specific enzymes, most notably Glutamate Carboxypeptidase II (GCPII). GCPII, also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a zinc metalloenzyme that hydrolyzes the neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and glutamate. nih.govwikipedia.org The binding of inhibitors to GCPII typically involves interactions with key recognition sites within the enzyme's structure.

The design of inhibitors for GCPII often mimics the natural substrate, NAAG. The binding pocket of GCPII can be conceptually divided into subsites. The glutamate moiety of this compound is crucial as it acts as a P1' glutamate-derived binding module. pdbj.org This part of the molecule is designed to fit into the S1' subsite of the GCPII active site, which is specifically adapted to recognize the C-terminal glutamate of its substrates. The negatively charged carboxylate groups of the glutamate portion form critical interactions with positively charged residues, such as an arginine patch (composed of Arg463, Arg534, and Arg536), and one of the catalytic zinc ions within the active site. pdbj.orgavcr.cz

| Key Interaction Site | Interacting Moiety of Compound | Nature of Interaction |

| S1' Subsite | Glutamate Carboxylate Groups | Ionic bonding with zinc ions and arginine residues |

| Entrance Funnel | 4-Iodobenzoyl Group | Van der Waals and hydrophobic interactions |

Utilization of Iodine for Phase Determination in X-ray Crystallography of Enzyme-Ligand Complexes

A significant challenge in determining the three-dimensional structure of proteins using X-ray crystallography is the "phase problem". bu.edunih.gov While the diffraction pattern produced by X-ray scattering from a crystal provides the amplitudes of the scattered waves, the phase information is lost. bu.edu This phase information is essential to reconstruct the electron density map of the molecule and thus determine its atomic structure. nih.gov

One of the primary methods to solve the phase problem is through the use of heavy atoms. The iodine atom in this compound is particularly well-suited for this purpose. As a "heavy atom" with a high atomic number and significant electron density, iodine scatters X-rays much more strongly than lighter atoms like carbon, nitrogen, or oxygen. nih.gov This property can be exploited in techniques such as Single- or Multi-wavelength Anomalous Diffraction (SAD or MAD). nih.gov

When a crystal of an enzyme-ligand complex containing an iodinated compound is exposed to X-rays of a specific wavelength near the absorption edge of iodine, the iodine atom exhibits anomalous scattering. This effect leads to measurable differences in the diffraction pattern that can be used to pinpoint the location of the iodine atom within the crystal's unit cell. bu.edu Once the positions of these heavy atoms are known, they can be used to calculate initial phase estimates for the protein's diffraction data, thereby overcoming the phase problem and enabling the determination of the complete enzyme-inhibitor complex structure. bu.edunih.gov

| Technique | Role of Iodine | Outcome |

| X-ray Crystallography | Heavy atom for phasing | Solves the "phase problem" |

| Anomalous Diffraction (SAD/MAD) | Provides a strong anomalous signal | Enables calculation of initial phases and structure determination |

Development of Advanced Chemical Probes from Iodinated Glutamate Derivatives

Glutamate derivatives are fundamental tools for developing chemical probes to study and modulate the activity of glutamate-related biological processes, such as neurotransmission. nih.govnih.gov The modification of the basic glutamate structure allows for the creation of molecules that can act as inhibitors, substrates, or imaging agents for specific targets. nih.gov

Iodinated glutamate derivatives, such as this compound, serve as versatile scaffolds for creating advanced chemical probes. The presence of the iodine atom offers several advantages:

Radiolabeling: The non-radioactive iodine atom can be readily substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I). This allows for the development of radioligands for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). These imaging probes can be used to visualize and quantify the distribution of target enzymes like GCPII in living organisms, which is particularly relevant for cancer diagnosis, where GCPII is a key biomarker for prostate cancer. wikipedia.org

Photoaffinity Labeling: The iodo-aryl moiety can be modified to incorporate a photo-reactive group. Such probes can be used in photoaffinity labeling experiments to covalently crosslink the ligand to its target enzyme upon UV irradiation, enabling the identification of binding sites and interacting partners.

By interfering with glutamine and glutamate metabolism, these probes have shown therapeutic potential in preclinical studies. nih.gov The development of such chemical tools is crucial for understanding the physiological and pathophysiological roles of glutamate receptors and enzymes and for developing new diagnostic and therapeutic strategies. nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

For dimethyl N-(4-iodobenzoyl)glutamate, the electronic structure is significantly influenced by its constituent parts: the glutamate (B1630785) backbone, the benzoyl group, and the iodine atom. The 4-iodobenzoyl moiety, in particular, modulates the electronic properties. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and influences the electrophilicity of the aromatic ring. researchgate.netresearchgate.net DFT calculations can precisely map the molecular electrostatic potential surface, identifying regions of positive and negative potential that are crucial for intermolecular interactions.

The energies of the HOMO and LUMO are key indicators of a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the case of this compound, the presence of the electron-withdrawing benzoyl group and the iodine atom would be expected to lower the energy of the LUMO, potentially making the molecule susceptible to nucleophilic attack. QM methods can also be used to calculate various reactivity descriptors that provide quantitative measures of electrophilicity and nucleophilicity. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Iodine | -0.15 e | Shows the partial charge on the iodine atom, indicating its potential for interactions. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type. Actual values would be obtained from specific QM software calculations.

Molecular Docking Simulations for Ligand-Target Chemical Fit

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netresearchgate.net

Derivatives of glutamic acid are known to interact with various enzymes, including glutamate carboxypeptidase II (GCPII) and glutamate receptors. mdpi.comnih.gov For instance, the incorporation of a (4-iodo-benzoylamino) functionality into certain scaffolds has been shown to significantly increase affinity for GCPII. nih.gov

A molecular docking study of this compound would involve placing the molecule into the active site of a target protein. A scoring function would then be used to estimate the binding affinity, ranking different binding poses. Key interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom, can be visualized and analyzed. nih.gov For example, the glutamate portion could form salt bridges or hydrogen bonds with charged or polar residues in the active site, while the iodobenzoyl group could fit into a hydrophobic pocket, with the iodine atom potentially forming a halogen bond with a Lewis basic site (e.g., a carbonyl oxygen) on the protein. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Enzyme Active Site

| Parameter | Value | Description |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Key Hydrogen Bonds | Amide N-H with Asp34; Ester C=O with Arg78 | Specific hydrogen bonding interactions stabilizing the complex. |

| Key Hydrophobic Interactions | Benzoyl ring with Phe12, Leu45, Val90 | Van der Waals interactions within a nonpolar pocket of the target. |

| Halogen Bond | Iodine with backbone C=O of Gly32 | A specific, directional non-covalent interaction involving the iodine atom. |

Note: This table presents a hypothetical outcome of a molecular docking simulation to illustrate the types of data generated.

Conformational Analysis and Dynamic Behavior Simulations

Molecules are not static entities; they are flexible and can adopt a variety of shapes or conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial as the bioactive conformation may not be the global minimum energy structure.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. chemrxiv.orgucl.ac.uk By simulating the atomic motions of the molecule, often in a solvent environment to mimic physiological conditions, MD can reveal the dynamic behavior and preferred conformations. researchgate.netacs.org An MD simulation of this compound would show the flexibility of the glutamate chain and the rotation around the amide bond and the bond connecting the benzoyl ring to the amide nitrogen. These simulations can generate a conformational ensemble, providing a more realistic picture of the molecule's behavior in solution than a single, static structure. acs.org

Computational Approaches for Predicting Chemical Reactivity

Beyond the electronic structure insights from QM, computational chemistry offers methods to predict the reactivity of a molecule in specific chemical reactions. This can involve modeling reaction mechanisms, calculating activation energies, and predicting the regioselectivity of reactions. researchgate.net

For this compound, computational methods can be used to predict its susceptibility to, for example, nucleophilic aromatic substitution at the iodinated carbon, or hydrolysis of the ester or amide groups. The reactivity of the C-I bond is of particular interest, as aryl iodides are common precursors in cross-coupling reactions. acs.org Computational models can help predict the feasibility and outcome of such reactions.

Quantitative Structure-Activity Relationship (QSAR) models represent another computational approach. While often used for predicting biological activity, QSAR can also be applied to chemical reactivity. researchgate.net By correlating calculated molecular descriptors (such as those from QM) with experimentally observed reactivity for a series of related compounds, a predictive model can be built. Such a model could, for instance, predict the rate of a particular reaction for this compound based on its calculated properties.

Q & A

Q. What are the established synthetic routes for dimethyl N-(4-iodobenzoyl)glutamate, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound involves reacting 4-iodobenzoyl chloride with dimethyl L-glutamate under controlled conditions. A validated method includes using acetonitrile as a solvent, palladium chloride as a catalyst, and triethylamine as a base, achieving a 56% yield after refluxing under nitrogen for 3.5 hours . Key variables for optimization include:

Q. What spectroscopic and chromatographic techniques are most effective in characterizing this compound and verifying its purity?

Critical analytical methods include:

- 1H/13C NMR : Identifies structural integrity and detects diastereomers (e.g., splitting patterns in a 6:4 ratio due to racemization) .

- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1745 cm⁻¹ for ester groups) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, and halogen content) .

- HPLC/MS : Monitors purity and resolves stereoisomeric impurities .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should focus on:

- KATP channel modulation : Assess insulin secretion in pancreatic β-cells, given structural analogs like dimethyl L-glutamate inhibit KATP channels .

- Enzyme inhibition : Test interactions with glutamic acid decarboxylase or other glutamate-processing enzymes.

- Cellular uptake studies : Use fluorescent analogs (e.g., dansyl derivatives) to track permeability .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound influence its biological activity, and what methods prevent racemization during synthesis?

Racemization during synthesis (e.g., at the glutamate chiral center) generates diastereomers, altering target binding. Evidence shows that coupling reactions with dimethyl glutamate can produce a 6:4 ratio of (S,S)- and (R,S)-diastereomers . Mitigation strategies:

Q. How can researchers resolve contradictory data in studies involving this compound, such as inconsistent bioactivity results?

Contradictions often arise from:

Q. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

- Molecular docking : Predict interactions with targets like glutamate receptors using software (e.g., AutoDock).

- Functional group substitutions : Replace the iodobenzoyl group with nitro, amino, or alkyl variants to assess electronic effects (e.g., increased hydrophobicity enhances membrane permeability) .

- Pharmacophore modeling : Identify critical hydrogen-bonding motifs using analogs like dansyl-glutamate .

Q. What advanced reaction mechanisms explain the formation of ethynyl derivatives from this compound?

Palladium-catalyzed Sonogashira coupling is key for ethynyl derivatives. The iodine substituent acts as a leaving group, enabling cross-coupling with terminal alkynes. Mechanistic steps:

Q. How can researchers design experiments to study the metabolic stability of this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.